molecular formula C10H10FN3S B12110098 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12110098
M. Wt: 223.27 g/mol
InChI Key: CVZSKGRWKHCTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is of significant interest due to its versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The thiol group can also participate in redox reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the ethyl and fluorophenyl substituents, which enhance its chemical stability and biological activity. The combination of the triazole ring and thiol group also provides a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

4-ethyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)

InChI Key

CVZSKGRWKHCTNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2F

Origin of Product

United States

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